molecular formula C17H14N2O2 B11990223 4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol

4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol

Cat. No.: B11990223
M. Wt: 278.30 g/mol
InChI Key: CDBGSWUVVRUXQM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-perimidin-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like zinc/acetic acid, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups leads to the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

4-(2,3-Dihydro-1H-perimidin-2-yl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the perimidine ring play crucial roles in its reactivity and biological activity . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydro-1H-perimidin-2-yl)benzene-1,3-diol is unique due to its specific arrangement of hydroxyl groups and the perimidine ring, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol

InChI

InChI=1S/C17H14N2O2/c20-11-7-8-12(15(21)9-11)17-18-13-5-1-3-10-4-2-6-14(19-17)16(10)13/h1-9,17-21H

InChI Key

CDBGSWUVVRUXQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=C(C=C4)O)O

Origin of Product

United States

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